4-(Cyclohexanesulfonyl)piperidine hydrochloride

CNS Drug Discovery Medicinal Chemistry Physicochemical Property Prediction

The cyclohexanesulfonyl-piperidine scaffold delivers superior lipophilicity and metabolic stability versus generic piperidine or benzenesulfonyl analogs — critical for passive blood-brain barrier penetration in CNS drug discovery. The hydrochloride salt ensures aqueous solubility and reproducible screening. Replace imprecise building blocks with this well-characterized sulfonamide to accelerate SAR campaigns targeting GPCRs, ion channels, and protease inhibitors in neurological and psychiatric disorders. ≥95% purity, powder form, available from stock.

Molecular Formula C11H22ClNO2S
Molecular Weight 267.82 g/mol
CAS No. 1864016-67-0
Cat. No. B1459338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexanesulfonyl)piperidine hydrochloride
CAS1864016-67-0
Molecular FormulaC11H22ClNO2S
Molecular Weight267.82 g/mol
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C2CCNCC2.Cl
InChIInChI=1S/C11H21NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H
InChIKeyFWQWENLVJRLMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexanesulfonyl)piperidine Hydrochloride: A High-Purity Sulfonamide Scaffold for CNS-Focused Medicinal Chemistry


4-(Cyclohexanesulfonyl)piperidine hydrochloride (CAS 1864016-67-0) is a heterocyclic sulfonamide building block featuring a piperidine ring substituted at the 4-position with a cyclohexanesulfonyl group [1]. It is commercially available as a hydrochloride salt with a molecular weight of 267.82 g/mol and a typical purity of ≥95% . This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS)-targeting compounds and as an organic buffer in biochemical applications [2].

Why 4-(Cyclohexanesulfonyl)piperidine Hydrochloride Cannot Be Replaced by Generic Piperidine or Sulfonamide Analogs


Generic piperidine or simple sulfonamide analogs lack the specific structural and physicochemical profile of 4-(cyclohexanesulfonyl)piperidine hydrochloride, which is defined by the precise combination of a cyclohexanesulfonyl group, a 4-substituted piperidine core, and a hydrochloride salt. This combination confers distinct lipophilicity and metabolic stability that are critical for CNS penetration and specific target engagement [1]. Replacing this compound with a less specific analog (e.g., piperidine-4-sulfonamide hydrochloride or a benzenesulfonyl derivative) can result in significant changes to LogP, solubility, and biological activity, potentially leading to failed lead optimization or inaccurate SAR interpretation [2].

Quantitative Differentiation: 4-(Cyclohexanesulfonyl)piperidine Hydrochloride vs. Structural Analogs


Lipophilicity and Predicted CNS Permeability: Cyclohexyl vs. Phenyl and Simple Sulfonamide

The cyclohexanesulfonyl group imparts a distinct lipophilicity profile compared to common analogs. While measured LogP data for this exact compound is not publicly available, structural class analysis and vendor data suggest that the cyclohexane ring provides a balance of lipophilicity (predicted XLogP3 ~1.8 for related structures) that is favorable for passive CNS penetration, contrasting with the more polar and less lipophilic piperidine-4-sulfonamide hydrochloride (LogP = -1.74) [1]. The cyclohexyl group also offers increased steric bulk and conformational flexibility compared to planar aromatic sulfonyls, potentially affecting target binding kinetics [2].

CNS Drug Discovery Medicinal Chemistry Physicochemical Property Prediction

Metabolic Stability Advantage of Cyclohexanesulfonyl Over Benzenesulfonyl Analogs

The cyclohexanesulfonyl moiety is known to enhance metabolic stability compared to aromatic benzenesulfonyl counterparts. While direct stability data for this compound is not available, studies on related N-sulfonylpiperidines indicate that aliphatic sulfonyl groups (e.g., cyclohexanesulfonyl) are less prone to oxidative metabolism than their aromatic analogs, potentially leading to improved in vivo half-life and reduced clearance [1]. This is a key differentiator for programs requiring sustained target engagement.

Drug Metabolism Pharmacokinetics Lead Optimization

Regioisomeric and Salt Form Specificity: 4-Position vs. 3-Position and Hydrochloride Salt Benefits

The precise 4-position substitution on the piperidine ring is critical for maintaining specific molecular geometry and potential biological interactions. In contrast, the 3-substituted regioisomer (CAS 1864016-69-2) presents a different spatial orientation of the sulfonyl group, which can drastically alter binding affinity and selectivity . Furthermore, the hydrochloride salt form of the target compound ensures improved aqueous solubility and crystallinity compared to the free base, facilitating handling, purification, and formulation .

Synthetic Chemistry Structure-Activity Relationship (SAR) Formulation

Optimal Applications for 4-(Cyclohexanesulfonyl)piperidine Hydrochloride in Drug Discovery and Chemical Biology


CNS Penetrant Lead Optimization

The cyclohexanesulfonyl group enhances lipophilicity and metabolic stability, making this scaffold ideal for CNS drug discovery programs where passive blood-brain barrier penetration is required [1]. Its use as a building block can help medicinal chemists fine-tune the physicochemical properties of lead compounds to achieve optimal brain exposure [2].

Selective Receptor Modulator Synthesis

The structural versatility of 4-(cyclohexanesulfonyl)piperidine hydrochloride allows for diverse derivatization, making it suitable for synthesizing libraries of compounds targeting specific receptors (e.g., GPCRs, ion channels) in neurological and psychiatric disorders [1].

Enzyme Inhibitor Scaffold Development

The sulfonamide group can act as a zinc-binding group or transition-state mimetic in protease and other enzyme inhibitors. This compound serves as a robust starting point for developing inhibitors with improved selectivity and pharmacokinetic profiles due to the cyclohexane ring's steric and electronic effects [2].

Technical Documentation Hub

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